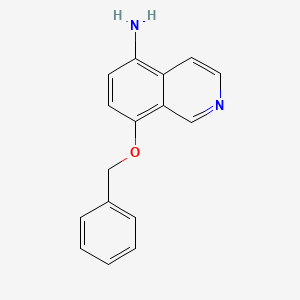

8-(Benzyloxy)isoquinolin-5-amine

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

8-phenylmethoxyisoquinolin-5-amine |

InChI |

InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |

InChI Key |

ZGELFUVBBONWJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and microwave irradiation to achieve high yields and short reaction times. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)isoquinolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include palladium catalysts, copper catalysts, and ammonium acetate. Reaction conditions often involve microwave irradiation and the use of solvents such as dimethyl sulfoxide (DMSO) .

Major Products: The major products formed from these reactions include substituted isoquinolines and heterocycle-fused pyridines. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

8-(Benzyloxy)isoquinolin-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, isoquinoline derivatives are explored for their potential as drug candidates for various diseases . In industry, these compounds are used in the production of dyes and other chemical products .

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It acts as a bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The compound’s effects are mediated through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 8-(Benzyloxy)isoquinolin-5-amine with structurally related compounds:

Key Research Findings and Gaps

Structural Insights: The benzyloxy group in this compound may confer steric hindrance compared to smaller substituents (e.g., -Br, -OCH3), affecting binding affinity in biological targets. Isoquinoline derivatives generally exhibit higher basicity than quinoline analogues due to nitrogen positioning, influencing solubility and reactivity .

Synthetic Challenges: Low yields in photocatalytic reductions (e.g., 15.8% for quinoline analogue) highlight the need for optimized protocols for isoquinoline derivatives .

Safety Considerations :

- Aromatic amines (common in these compounds) are often mutagenic; thorough toxicity profiling is essential for therapeutic applications .

Data Limitations: Direct physicochemical and biological data for this compound are scarce, necessitating further experimental validation.

Biological Activity

8-(Benzyloxy)isoquinolin-5-amine is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The following table summarizes the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 251.30 g/mol |

| IUPAC Name | 8-(benzyloxy)-2,3-dihydro-1H-isoquinolin-5-amine |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)C(=C(C=C2)OCC3=CC=CC=C3)N |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

- Cell Viability Assays : In studies utilizing MTT assays, concentrations of 10 µM and above resulted in a significant reduction in cell viability (p < 0.01) in treated cancer cells compared to controls.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting its role as a pro-apoptotic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested strains, indicating moderate antibacterial activity.

- Mechanism of Action : The compound is believed to disrupt bacterial cell membrane integrity, leading to cell lysis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Studies have shown that this compound inhibits enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It may also modulate receptors related to apoptosis and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have focused on the efficacy of this compound in various disease models:

- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups (p < 0.05).

- Infection Models : In murine models infected with Staphylococcus aureus, treatment with the compound resulted in a notable decrease in bacterial load in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.